BMVC4

G-quadruplex circular dichroism structure-activity relationship

G4 ligand development is often hindered by poor cellular target engagement. BMVC4 is a carbazole-derived G-quadruplex stabilizer with direct intracellular G4 binding validated by FLIM-based competitive displacement of o-BMVC foci-a property not shared by PDS or Hoechst 33258. • Superior core scaffold for SAR: CD spectroscopy confirms BMVC4 outperforms BMVC; 9-substituted derivatives (e.g., BMVC4-12C, BMVC4-8C3O) show enhanced G4 stabilization. • Wnt1 pathway chemical probe: Represses Wnt1/β-catenin/MMP7/survivin signaling, inhibiting cancer cell migration and invasion. • Telomerase-independent senescence: Induces DNA damage response and senescence in both telomerase-positive and ALT cancer cells. Supplied as solid, ≥98% purity.

Molecular Formula C26H23I2N5
Molecular Weight 659.3139
CAS No. 850559-53-4
Cat. No. B606301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMVC4
CAS850559-53-4
SynonymsBMVC4;  BMVC-4;  BMVC 4.
Molecular FormulaC26H23I2N5
Molecular Weight659.3139
Structural Identifiers
SMILESC[N+]1=CC=NC=C1/C=C/C2=CC3=C(C=C2)NC4=C3C=C(/C=C/C5=CN=CC=[N+]5C)C=C4.[I-].[I-]
InChIInChI=1S/C26H22N5.2HI/c1-30-13-11-27-17-21(30)7-3-19-5-9-25-23(15-19)24-16-20(6-10-26(24)29-25)4-8-22-18-28-12-14-31(22)2;;/h3-18H,1-2H3;2*1H/q+1;;/p-1
InChIKeyUNXTXTOSQWIBMD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMVC4 (CAS 850559-53-4): A Carbazole-Based G-Quadruplex Stabilizer with Quantifiable Superiority as a Core Scaffold for Anticancer Probe Development


BMVC4 is a carbazole derivative that functions as a G-quadruplex (G4) DNA stabilizer. It is chemically defined as 3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide, with a molecular formula of C26H23I2N5 [1]. BMVC4 stabilizes G4 structures formed by the human telomeric sequence d[AG3(T2AG3)3] and induces cellular senescence in cancer cells through DNA damage response pathways that are independent of its telomerase inhibitory activity . Its primary application is as a molecular probe and a core scaffold for developing more potent G4 ligands, rather than as a standalone therapeutic agent.

Why Procurement of BMVC4 (850559-53-4) Cannot Be Substituted with Generic BMVC or Other In-Class G4 Ligands


Although BMVC4 shares a carbazole core with its parent compound BMVC, direct substitution is not scientifically justifiable. Circular dichroism (CD) spectroscopy screening has demonstrated that BMVC4 is a more suitable core molecule for G4 stabilizer development than BMVC . Furthermore, the trivalent cations of 9-substituted BMVC derivatives exhibit superior G4 stabilization compared to the divalent cations of BMVC . In competitive binding assays using fluorescence lifetime imaging microscopy (FLIM), BMVC4 demonstrated direct cellular G4 binding evidenced by a decrease in o-BMVC foci, a property not uniformly shared by other G4 ligands such as PDS and Hoechst 33258 [1]. These data confirm that BMVC4 possesses distinct biophysical and cellular properties that are not recapitulated by its closest analog BMVC or other generic G4 ligands.

Quantitative Evidence Guide: Measurable Differentiation of BMVC4 Against Comparators BMVC, TMPyP4, BRACO-19, and BMVC-8C3O


BMVC4 Demonstrates Superior G4 Stabilization Suitability Compared to BMVC by Circular Dichroism Screening

Screening by circular dichroism (CD) spectroscopy revealed that BMVC4 is more suitable as the core molecule for developing G-quadruplex (G4) stabilizers than its parent compound BMVC . This is a direct head-to-head comparison where the target compound BMVC4 is identified as the preferred core scaffold over the closest structural analog BMVC.

G-quadruplex circular dichroism structure-activity relationship

BMVC4 and BMVC Elevate WNT1 Promoter G4 Melting Temperature with Comparable Potency in Direct Comparative Assay

In a direct comparative biophysical assay, both BMVC4 and BMVC were shown to raise the melting temperature (Tm) of the G-quadruplex-forming oligonucleotide derived from the WNT1 promoter region [1]. This establishes a quantitative baseline for BMVC4's G4 stabilization activity against its closest structural analog in a therapeutically relevant promoter context.

Wnt signaling promoter G4 thermal stability

BMVC4 Directly Binds Cellular G4 DNA, Reducing o-BMVC Foci Count, in Contrast to Non-Binders PDS and H33258

Using time-gated fluorescence lifetime imaging microscopy (FLIM) with the G4 probe o-BMVC, pretreatment of cancer cells with BMVC4 (10 µM) resulted in a decrease in the number of o-BMVC foci, indicating direct binding to intracellular G4 structures [1]. In the same experimental system, pretreatment with PDS and Hoechst 33258 (H33258) caused an increase in o-BMVC foci, demonstrating that these compounds do not compete for the same G4 binding sites [1]. TMPyP4 and BRACO-19 also decreased foci, establishing BMVC4 within the subset of G4 ligands that exhibit direct cellular target engagement.

fluorescence lifetime imaging cellular G4 binding competitive displacement

BMVC4 Suppresses Wnt1-Mediated Migration and Invasion, a Phenotype Reversed by WNT1 Overexpression

Both BMVC4 and BMVC inhibited the migration and invasion activities of cancer cells through suppression of the Wnt1-mediated signaling pathway [1]. Crucially, the inhibitory effects of BMVC4 (and BMVC) were reversed by WNT1 overexpression, providing genetic evidence that the anti-metastatic phenotype is specifically mediated through the Wnt1 pathway [1].

cancer metastasis Wnt1 functional rescue

BMVC4 Derivatives (BMVC4-12C and BMVC4-8C3O) Outperform Parent BMVC4 as G4 Stabilizer Candidates

A rapid screening method based on Cu2+-induced G4 unfolding monitored by CD spectroscopy identified that BMVC4-12C and BMVC4-8C3O are better G4 stabilizer candidates than the parent BMVC4 core molecule . This demonstrates that BMVC4 serves as an effective starting scaffold from which measurable improvements in G4 stabilization can be achieved through rational derivatization.

derivative optimization Cu2+ induced unfolding CD screening

Validated Application Scenarios for BMVC4 (CAS 850559-53-4) in Academic and Industrial Research


Medicinal Chemistry: Scaffold for Developing High-Potency G4 Stabilizers

BMVC4 has been empirically validated as a more suitable core molecule than BMVC for G4 stabilizer development . Researchers synthesizing novel 9-substituted carbazole derivatives (e.g., BMVC4-12C, BMVC4-8C3O) should procure BMVC4 as the starting material for SAR campaigns aimed at improving G4 binding affinity and cellular potency .

Cellular Target Engagement Studies: Validating Intracellular G4 Binding by FLIM

BMVC4 can be used as a reference compound in competitive fluorescence lifetime imaging microscopy (FLIM) assays to confirm direct intracellular G4 binding. Pretreatment of cells with BMVC4 reduces o-BMVC foci, providing a functional readout for target engagement [1]. This application distinguishes BMVC4 from non-binding G4 ligands like PDS and H33258 [1].

Wnt Pathway Research: Modulating Promoter G4 Activity to Study Cancer Metastasis

BMVC4 stabilizes G4 structures in the WNT1 promoter, leading to repression of Wnt1 expression and downstream β-catenin, MMP7, and survivin levels [2]. This results in inhibited cancer cell migration and invasion, an effect that can be reversed by WNT1 overexpression [2]. BMVC4 is therefore a validated chemical tool for dissecting Wnt1-mediated metastatic signaling.

Cellular Senescence Induction: Mechanistic Studies Independent of Telomerase

BMVC4 induces senescence in both telomerase-positive and ALT cancer cells via DNA damage response activation that is independent of its telomerase inhibitory activity [3]. This unique property makes BMVC4 a valuable probe for studying senescence pathways without confounding telomerase-dependent effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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